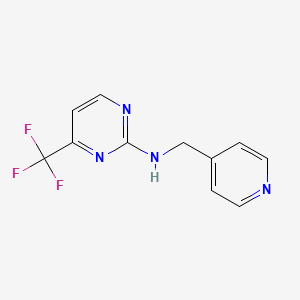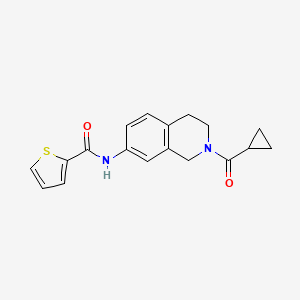![molecular formula C12H17NO B2664452 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone CAS No. 1797904-33-6](/img/structure/B2664452.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone, also known as ABT-594, is a synthetic compound with potential analgesic properties. It is classified as a nicotinic acetylcholine receptor agonist and has been the subject of extensive scientific research due to its potential as a new class of pain medication.
Mécanisme D'action
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone acts as an agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. This results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain pathways. (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone also acts on other receptors, including the α6β2 subtype, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The effects of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone on the body are complex and involve multiple systems. In addition to its analgesic properties, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been shown to affect cardiovascular function, respiratory function, and gastrointestinal function. It has also been shown to have anxiolytic and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise targeting of specific receptors and pathways. However, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone is also highly toxic and requires careful handling and storage. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
Orientations Futures
There are many potential avenues for future research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone. One area of interest is its potential use in the treatment of addiction, particularly for nicotine and opioid addiction. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone and its potential as a treatment for various pain conditions. Finally, continued research on the synthesis and purification of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone may lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone involves a multi-step process that includes the use of various chemical reagents and catalysts. The method involves the formation of a cyclobutane ring followed by the introduction of a nitrogen atom and the attachment of a ketone group. The final product is purified through chromatography and recrystallization.
Applications De Recherche Scientifique
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been extensively studied for its potential use as a pain medication. It has shown promising results in preclinical trials for the treatment of chronic pain, neuropathic pain, and inflammatory pain. Additionally, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been investigated for its potential use in the treatment of addiction and depression.
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEUNNROXHXBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

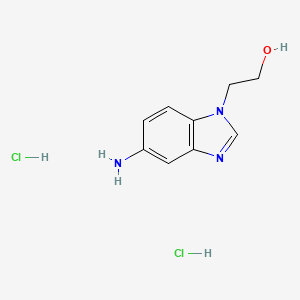

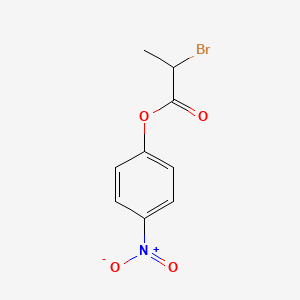
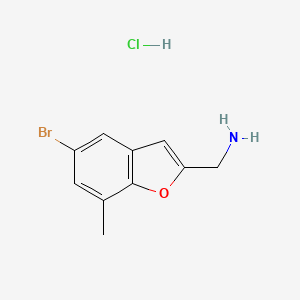
![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)
